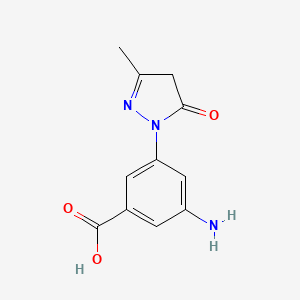

3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Description

3-Amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a benzoic acid derivative featuring a pyrazolone ring (3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) at the 5-position and an amino group at the 3-position of the benzene ring. This structure combines aromatic, acidic, and heterocyclic functionalities, making it a candidate for pharmaceutical and biochemical applications, particularly in enzyme inhibition and DNA-protein interaction modulation .

Properties

IUPAC Name |

3-amino-5-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-6-2-10(15)14(13-6)9-4-7(11(16)17)3-8(12)5-9/h3-5H,2,12H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCUHCIEZOFGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with an appropriate benzoic acid derivative under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their structural differences are summarized below:

Key Observations:

- Amino Group Impact: The amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-amino analogs like 2b . This could improve target binding, as seen in MC4276, where pyrrole substituents enhance KAT8 affinity .

- Dual Functional Groups: Compounds like X80 with dual benzoic acids show potent inhibition but suffer from poor cellular uptake due to excessive negative charge . The target compound’s single benzoic acid and amino group may balance charge and activity.

Commercial Availability and Purity

- 3-(3-Methyl-5-oxo...)benzoic acid is available from suppliers (95% purity, $50–$6,028/g) , while sulfonic acid analogs cost ~$23–$85/g . The target compound’s amino group would likely increase synthesis complexity and cost.

Biological Activity

3-Amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a benzoic acid moiety. Its chemical formula is , and it has a molecular weight of approximately 234.22 g/mol. The structural representation is crucial for understanding its reactivity and biological interactions.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of appropriate precursors followed by cyclization reactions. Key methods include:

- Condensation : Reacting 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole with benzoic acid derivatives.

- Cyclization : Utilizing heat or catalysts to promote the formation of the pyrazole structure.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the pyrazole structure have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (HL-60) cells. The mechanism appears to involve:

- Induction of Apoptosis : Compounds similar to this compound have been shown to enhance caspase activity, indicating apoptotic pathways are activated at concentrations as low as 1 μM .

Antimicrobial Activity

The compound exhibits antimicrobial properties against several pathogenic bacteria. In vitro studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, including:

| Bacteria | Activity |

|---|---|

| Staphylococcus aureus | Inhibited |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

These effects are thought to stem from the disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Research indicates that compounds with similar structures may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study evaluated the effects of several pyrazole derivatives on MDA-MB-231 cells. The results demonstrated that certain compounds led to a significant reduction in cell viability (IC50 < 5 μM), suggesting strong anticancer potential attributed to the pyrazole scaffold .

Case Study 2: Antimicrobial Screening

In another investigation, the compound was tested against common pathogens associated with human infections. The results indicated that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

The proposed mechanisms by which this compound exerts its biological effects include:

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-amino-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid?

Answer:

The synthesis of pyrazole-benzoic acid derivatives typically involves condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example, 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is synthesized via cyclocondensation of 4-hydrazinobenzoic acid hydrochloride with ethyl acetoacetate, followed by purification via column chromatography (CHCl/MeOH) . To introduce the 3-amino substituent, a plausible route involves:

Nitration : Introduce a nitro group at the 3-position of the benzoic acid ring using HNO/HSO.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H, Pd/C) or Fe/HCl.

Cyclization : Condense with a β-ketoester to form the pyrazolone ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.